N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a compound that combines the structural features of indole and thiophene sulfonamide. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiophene sulfonamides, on the other hand, are recognized for their antimicrobial and anti-inflammatory activities . The combination of these two moieties in a single molecule can potentially result in a compound with a broad spectrum of biological activities.
Preparation Methods
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology, it has been investigated for its antimicrobial and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the polymerization of tubulin, a key protein involved in cell division, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide can be compared with other similar compounds, such as N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide and N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide . These compounds share the indole moiety but differ in their substituents, leading to variations in their biological activities and mechanisms of action . The uniqueness of this compound lies in its combination of the indole and thiophene sulfonamide moieties, which may result in a broader spectrum of biological activities compared to other similar compounds .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-17-10-12(11-5-2-3-6-13(11)17)14(18)9-16-22(19,20)15-7-4-8-21-15/h2-8,10,14,16,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXQAFFQISGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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